molecular formula C19H13F2NO4 B2704989 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021060-63-8

5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2704989
CAS No.: 1021060-63-8
M. Wt: 357.313
InChI Key: YIOSLXPDGVCDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic chemical compound featuring a 4H-pyran-2-carboxamide core structure, substituted with a 4-fluorobenzyloxy group at the 5-position and a 4-fluorophenyl group on the amide nitrogen. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 4-oxo-4H-pyran-2-carboxamide scaffold are frequently investigated for their potential as key intermediates in the synthesis of more complex molecules and for their diverse biological activities . The amide bond in this molecule is a critical functional group, often serving as a key pharmacophore in drug discovery; its properties can be strategically modified using bioisosteric replacement to optimize a lead compound's potency, selectivity, and metabolic stability . The inclusion of fluorine atoms on both the benzyl ether and anilide rings is a common strategy in drug design, as fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and overall bioavailability . While direct biological data for this specific compound is limited in the available literature, closely related analogs, such as those where the anilide is replaced with a thiadiazole group, have demonstrated notable cytotoxic activity against various cancer cell lines, suggesting the core structure's relevance in oncology research . Researchers value this compound for exploring structure-activity relationships (SAR), developing enzyme inhibitors, and as a building block for constructing compound libraries in high-throughput screening campaigns. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2NO4/c20-13-3-1-12(2-4-13)10-25-18-11-26-17(9-16(18)23)19(24)22-15-7-5-14(21)6-8-15/h1-9,11H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSLXPDGVCDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the pyran ring and 4-fluoroaniline, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

    Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the pyran ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics. Its fluorinated aromatic rings can contribute to the stability and performance of these materials.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The pyran ring and amide group can also participate in various interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyran/Pyridine Cores

Pyran-Based Carboxamides
  • 5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide ():

    • Key Difference : The N-substituent is a 3-phenylpropyl group instead of 4-fluorophenyl.
    • Impact : The longer alkyl chain may increase lipophilicity but reduce metabolic stability compared to the aromatic N-substituent in the main compound .
  • Atorvastatin d-Lactone ():

    • Structure : Contains a pyrrole-carboxamide core with a tetrahydro-2H-pyran substituent.
    • Comparison : The pyrrole core and additional hydroxyl groups differentiate it from the pyran-4-one scaffold, likely altering pharmacological activity .
Pyridine-Based Carboxamides ()
  • B6 (N-cycloheptyl-1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-6-methyl-2-oxo-pyridine-3-carboxamide): Synthesis Yield: 25%, lower than B7 (50%), possibly due to steric hindrance from the methoxyphenyl group.
  • B7 (N-cycloheptyl-5-(4-fluorophenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide):

    • Synthesis Yield : 50%, higher than B6, suggesting fluorophenyl groups may stabilize intermediates during synthesis .
Compound Core N-Substituent Key Substituents Molecular Formula Yield Application
Main Compound Pyran 4-fluorophenyl 4-fluorobenzyloxy C20H14F2NO4 N/A Research (inferred)
Compound Pyran 3-phenylpropyl 4-fluorobenzyloxy C22H21FNO4 N/A Research (inferred)
B6 () Pyridine Cycloheptyl 4-methoxyphenyl C28H30FN2O3 25% Medicinal chemistry
B7 () Pyridine Cycloheptyl 4-fluorophenyl C27H27F2N2O2 50% Medicinal chemistry

Agrochemical Derivatives: Flufenacet ()

  • Structure : N-(4-fluorophenyl)-N-isopropyl-2-((5-trifluoromethyl-1,3,4-thiadiazol-2-yl)oxy)acetamide.
  • Comparison : Shares the 4-fluorophenyl group but incorporates a thiadiazole ring and trifluoromethyl group.
  • Application : Herbicide (FOE 5043), highlighting the role of fluorinated aryl groups in agrochemical activity .

Indazole/Indole Carboxamides ()

  • Example : 1-[(4-fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide.

Biological Activity

5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H13_{13}F2_{2}N\O4_{4}
  • Molecular Weight : 357.3 g/mol
  • CAS Number : 1021060-63-8

The compound features a pyran ring, a fluorobenzyl group, and a fluorophenyl moiety, contributing to its unique reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against A549 human lung adenocarcinoma cells, showing promising results in reducing cell viability.

Case Study Findings:

  • Cell Viability Assay : The compound was evaluated using the MTT assay at a concentration of 100 µM for 24 hours. It demonstrated a notable reduction in A549 cell viability compared to control treatments.
  • Mechanism of Action : The anticancer effect is hypothesized to involve the inhibition of specific enzymes related to cell proliferation, leading to apoptosis in cancer cells.
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549<100Enzyme inhibition leading to apoptosis

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties against multidrug-resistant pathogens.

Research Insights:

  • Pathogens Tested : The compound was screened against various strains including Staphylococcus aureus and Escherichia coli.
  • Results : It exhibited selective antimicrobial activity, particularly against multidrug-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections.
PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)32 µg/mLEffective
Escherichia coli64 µg/mLModerate

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes involved in cancer cell proliferation, thus inhibiting their activity.
  • Receptor Interaction : It might interact with specific receptors on cell membranes, modulating signaling pathways critical for cell survival and proliferation.

Research Applications

Given its promising biological activities, this compound is being explored for various applications:

  • Drug Development : Investigated as a potential lead compound for new anticancer and antimicrobial drugs.
  • Chemical Synthesis : Used as a building block in the synthesis of more complex organic molecules.

Q & A

Q. What synthetic strategies are recommended for constructing the pyran-2-carboxamide scaffold in this compound?

The pyran-2-carboxamide core can be synthesized via cyclization of substituted ketoesters or through multicomponent reactions. For example, coupling reactions using EDC·HCl and HOBt·H₂O as activating agents are effective for forming the amide bond between the pyran-2-carboxylic acid derivative and the 4-fluoroaniline moiety . Key steps include protecting the hydroxyl group on the pyran ring before introducing the 4-fluorobenzyl ether via nucleophilic substitution. Post-synthetic purification should prioritize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product in ≥95% purity .

Q. How can NMR and mass spectrometry be optimized to characterize this compound’s structure?

  • ¹H/¹³C NMR : Focus on diagnostic signals such as the pyran ring’s carbonyl (δ ~170-175 ppm) and the deshielded aromatic protons from the 4-fluorophenyl groups (δ ~7.0-7.5 ppm). NOESY can confirm spatial proximity between the fluorobenzyl ether and the pyran oxygen .
  • HRMS : Use ESI+ mode to detect [M+H]⁺ ions. Theoretical m/z for C₁₉H₁₄F₂NO₄ is 370.0851; deviations >5 ppm suggest impurities or incorrect adduct formation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to known pyran-based inhibitors . Use fluorogenic substrates for real-time kinetic measurements. For cellular assays, test cytotoxicity in HEK293 or HeLa cells at 1–100 µM, monitoring viability via MTT or resazurin reduction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

  • Substitution Patterns : Systematically replace the 4-fluorobenzyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on target binding .
  • Scaffold Modifications : Introduce heteroatoms (e.g., sulfur in place of pyran oxygen) or expand the pyran ring to a seven-membered oxepane to evaluate conformational flexibility .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate IC₅₀ values with predicted binding poses. Validate with X-ray crystallography if co-crystals with the target protein are obtainable .

Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation products .
  • Solvent Effects : Test DMSO stock solution stability over 72 hours; precipitation or aggregation can falsely reduce apparent potency .
  • Cell Line Variability : Compare results across multiple cell lines (e.g., cancer vs. non-cancer) to identify off-target effects. Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-experiment variability .

Q. What methodologies are recommended for assessing metabolic stability in hepatic microsomes?

  • Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration systems at 37°C. Sample at 0, 15, 30, and 60 minutes .
  • Analytical Workflow : Quantify parent compound depletion via UPLC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the well-stirred model. Compare with reference compounds (e.g., verapamil for high clearance) .
  • Metabolite Identification : Perform MS/MS fragmentation to detect hydroxylation or demethylation products. Fluorine atoms often reduce CYP-mediated metabolism, but the pyran ring may undergo oxidation .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateReagents/ConditionsYield (%)Reference
1Pyran-2-carboxylic acidKnoevenagel condensation, 80°C, 12h65
24-Fluorobenzyl etherK₂CO₃, DMF, 60°C, 6h78
3Final amide couplingEDC·HCl, HOBt, DCM, rt, 24h82

Q. Table 2. Comparative Bioactivity in Kinase Assays

TargetIC₅₀ (nM)Selectivity Index*NotesReference
EGFR120 ± 151.5Moderate inhibition
CDK225 ± 38.2High selectivity
VEGFR2>1000N/AInactive

*Selectivity Index = IC₅₀(off-target)/IC₅₀(target).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.